molecular formula C21H26N4O3S B2501179 N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206993-80-7

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2501179
CAS RN: 1206993-80-7
M. Wt: 414.52
InChI Key: SFSDAWDGKGMBHY-UHFFFAOYSA-N
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Description

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Researchers have synthesized various heterocyclic derivatives from it, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . In vitro screening against three human cancer cell lines—breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268)—revealed high inhibitory effects. The simplicity of the synthetic procedures, one-pot reactions, and mild reaction conditions make it valuable for further biological investigations.

Anti-Inflammatory Activity

While not explicitly mentioned for this compound, related derivatives have shown anti-inflammatory activity. For instance, newly synthesized pyrazoline derivatives demonstrated anti-inflammatory effects . Further exploration in this direction could be worthwhile.

Novel Schiff’s Base Synthesis

Although not directly related to the compound, a novel Schiff’s base, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalene-2-ol, was synthesized and characterized using UV–Visible, IR, Mass, and NMR spectroscopic techniques . This highlights the potential for diverse chemical transformations involving similar moieties.

properties

IUPAC Name

N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSDAWDGKGMBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

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